A Technical Guide to BAN ORL 24: A Potent and Selective Nociceptin/Orphanin FQ (NOP) Receptor Antagonist
A Technical Guide to BAN ORL 24: A Potent and Selective Nociceptin/Orphanin FQ (NOP) Receptor Antagonist
Abstract
This technical guide provides an in-depth overview of the novel research compound BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor. We will explore its mechanism of action, present key in-vitro and in-vivo pharmacological data, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating the NOP receptor system in neuroscience, pain modulation, and oncology.
Introduction: The NOP Receptor System and the Emergence of BAN ORL 24
The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the endogenous peptide N/OFQ and its cognate G protein-coupled receptor (GPCR), the NOP receptor, is a key modulator of a wide array of physiological and pathological processes. While structurally related to the opioid receptor family, the NOP receptor does not bind classical opioids and constitutes a distinct signaling system. Its activation has been implicated in pain perception (both pro- and anti-nociceptive depending on the context), anxiety, depression, and reward pathways.
The development of selective antagonists is crucial for elucidating the precise functions of the NOP receptor and for validating it as a therapeutic target. BAN ORL 24 (also referred to as 'Compound 24' in early literature) emerged from focused library screening efforts as a highly potent and selective tool for this purpose[1]. It is a brain-penetrant small molecule, enabling its use in both in-vitro and in-vivo studies to probe the central and peripheral roles of the NOP system[1]. This guide synthesizes the current knowledge on BAN ORL 24 and provides a practical framework for its application in research.
Core Mechanism of Action: Competitive Antagonism of the NOP Receptor
BAN ORL 24 functions as a competitive antagonist at the NOP receptor. Upon binding, it occupies the same site as the endogenous ligand N/OFQ but fails to induce the conformational change required for receptor activation and downstream signaling. The NOP receptor is a Gi/o-coupled GPCR; its canonical activation by N/OFQ leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of MAPK pathways.
By competitively binding to the receptor, BAN ORL 24 prevents these N/OFQ-mediated events. Its efficacy lies in its ability to block agonist-induced signaling without eliciting any intrinsic activity of its own.
Figure 1: NOP Receptor Signaling and BAN ORL 24 Inhibition.
Pharmacological Profile
BAN ORL 24 is distinguished by its high affinity for the NOP receptor and remarkable selectivity over the classical μ (MOP), δ (DOP), and κ (KOP) opioid receptors. This specificity is critical for ensuring that observed effects are mediated solely through the NOP system.
Binding Affinity & Selectivity
Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for its target. These experiments typically use cell membranes (e.g., from CHO cells stably expressing the human NOP receptor) and a radiolabeled ligand that BAN ORL 24 competes with for binding.
| Receptor Target | Binding Affinity (Ki or IC50, nM) | Selectivity Ratio (vs. NOP) |
| NOP (ORL-1) | 0.24 - 0.27 [1][2][3] | - |
| μ-Opioid (MOP) | 2,500 - 6,700[1] | ~9,200 - 25,000 fold |
| δ-Opioid (DOP) | >10,000[1] | >37,000 fold |
| κ-Opioid (KOP) | 2,500[1] | ~9,200 fold |
Table 1: Receptor binding profile of BAN ORL 24.
Functional Antagonism
Beyond binding, it is essential to demonstrate that the compound functionally inhibits receptor signaling. This is achieved through assays that measure downstream events following receptor activation.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade. In the presence of an agonist like N/OFQ, the NOP receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. BAN ORL 24 potently inhibits this N/OFQ-induced stimulation, with a reported pA2 value of 9.98, indicating high antagonist potency.[3]
-
Calcium Mobilization Assay: In cells engineered to co-express NOP receptors and a promiscuous G-protein that couples to the PLC/IP3 pathway, agonist activation leads to a measurable increase in intracellular Ca2+. BAN ORL 24 effectively blocks this response with a functional antagonist constant (KB) of 0.93 nM.[1][3]
Experimental Protocols & Workflows
To ensure robust and reproducible results, adherence to validated protocols is paramount. The following sections detail standardized methodologies for characterizing BAN ORL 24.
In-Vitro Protocol: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of BAN ORL 24 for the NOP receptor.
Objective: To quantify the binding affinity of BAN ORL 24.
Materials:
-
Cell membranes from CHO-hNOP cells (Chinese Hamster Ovary cells stably expressing human NOP receptor).
-
Radioligand: [3H]-Nociceptin.
-
Non-specific binding control: Unlabeled Nociceptin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
BAN ORL 24 serial dilutions.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/C), cell harvester.
Step-by-Step Methodology:
-
Preparation: Thaw CHO-hNOP cell membranes on ice. Prepare serial dilutions of BAN ORL 24 in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Nociceptin (for non-specific binding) or BAN ORL 24 dilution.
-
50 µL of [3H]-Nociceptin (at a final concentration near its Kd).
-
100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of BAN ORL 24. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.
Figure 2: Workflow for Radioligand Binding Assay.
In-Vivo Application: Antinociception Models
BAN ORL 24 can be used to investigate the role of the NOP system in pain. For example, it can be tested for its ability to reverse the analgesic or hyperalgesic effects of a NOP agonist.
Model: Mouse Tail-Flick or Hot-Plate Test.
Objective: To determine if BAN ORL 24 can antagonize the effects of a systemically administered NOP receptor agonist.
Procedure Outline:
-
Acclimation: Acclimate mice to the testing environment and handling.
-
Baseline Measurement: Measure the baseline latency for the animal to withdraw its tail from a radiant heat source (tail-flick) or to lick its paw on a heated surface (hot-plate).
-
Compound Administration:
-
Post-Treatment Measurement: At defined time points (e.g., 30, 60, 90 minutes) after administration, re-measure the response latency.
-
Analysis: Compare the response latencies between groups. A successful antagonism would show that the group receiving both the agonist and BAN ORL 24 has latencies significantly different from the agonist-only group and similar to the vehicle control group.
Physicochemical Properties & Storage
| Property | Value |
| CAS Number | 1401463-54-4[1][2] |
| Molecular Formula | C27H35N3O2·2HCl[1] |
| Molecular Weight | 506.51 g/mol [1][4] |
| Appearance | Off-white to white solid[4] |
| Purity | ≥97% (typically by HPLC)[1] |
| Solubility | Soluble in DMSO (e.g., to 100 mM) and Water (e.g., to 100 mM)[5] |
| Storage | Store solid powder at -20°C for long-term stability (up to 3 years)[5][6]. Stock solutions in DMSO should be stored at -80°C and used within a month.[2][5] |
Table 2: Summary of BAN ORL 24 properties.
Conclusion
BAN ORL 24 is an invaluable pharmacological tool for the specific and potent antagonism of the NOP receptor. Its high selectivity over classical opioid receptors and proven utility in both in-vitro and in-vivo settings make it a first-choice compound for researchers seeking to dissect the complex biology of the Nociceptin/Orphanin FQ system. The protocols and data presented in this guide provide a solid foundation for the successful integration of BAN ORL 24 into experimental designs aimed at exploring novel therapeutic strategies for neurological disorders, pain, and beyond.
References
-
Fischetti, C., Camarda, V., Rizzi, A., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57. [Link]
-
Chao, P.-K., Chang, H.-F., Chang, W.-T., et al. (2020). BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine. Neuropharmacology, 166, 107678. [Link]
-
Goto, Y., et al. (2006). Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. Journal of Medicinal Chemistry, 49(3), 847-850. [Link]
-
Liao, S., et al. (2009). 1-Benzyl-N-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 606(1-3), 84-88. [Link]
